molecular formula C17H14F5NO2 B2697886 N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-21-5

N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2697886
CAS No.: 338792-21-5
M. Wt: 359.296
InChI Key: VAOMJZXZOUDFRW-UHFFFAOYSA-N
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Description

“N-(2,4-DIMETHYLPHENYL)-2,2-DIFLUORO-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE” is a chemical compound . The molecular formula of this compound is C17H14F5NO2 .

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties

    Research on capsaicinoid analogues, such as KR-25003, has contributed to understanding the structural and functional aspects of potential analgesic compounds. The crystal structure analysis of these compounds helps in elucidating their interaction with biological receptors, providing a basis for designing potent analgesics with improved efficacy and reduced side effects (Park et al., 1995).

  • Anticancer and Anti-inflammatory Activities

    Synthesized derivatives of phenoxy acetamide have been evaluated for their anticancer, anti-inflammatory, and analgesic properties. Compounds showing promise in preclinical models can lead to the development of new therapeutic agents for treating various diseases (Rani et al., 2014).

Materials Science and Chemistry

  • Electrochemical Properties

    Studies on tetrasubstituted tetraphenylethenes have explored the electrochemical characteristics of compounds containing phenoxy and acetamide groups. These findings have implications for the development of new materials with potential applications in organic electronics and photonics (Schreivogel et al., 2006).

  • Photoreactivity in Drug Compounds

    Investigations into the photoreactivity of certain drug compounds in various solvents have provided insights into the stability and behavior of these substances under light exposure. This research is crucial for the safe formulation and packaging of photosensitive drugs (Watanabe et al., 2015).

Organic Synthesis

  • Synthesis of Metallophthalocyanines

    The synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units have revealed increased solubility and potential for applications in dye-sensitized solar cells, photodynamic therapy, and as catalysts in various chemical reactions (Ağırtaş & İzgi, 2009).

  • Structural Analysis of Amide Derivatives

    Studies on the structural aspects of amide-containing derivatives have shown the influence of molecular structure on the properties and reactivity of these compounds. Such research contributes to the design and synthesis of new molecules with tailored properties for specific applications (Karmakar et al., 2007).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO2/c1-10-6-7-14(11(2)8-10)23-15(24)17(21,22)25-13-5-3-4-12(9-13)16(18,19)20/h3-9H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOMJZXZOUDFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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